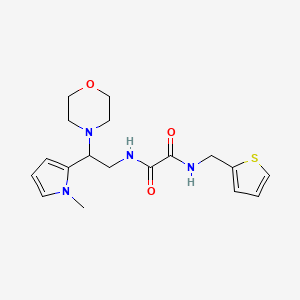

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a unique combination of substituents:

- Morpholinoethyl group: Enhances solubility and pharmacokinetic properties due to morpholine’s polar oxygen atom and ring structure.

- 1-Methylpyrrole moiety: May contribute to lipophilicity and π-π stacking interactions in biological systems.

While direct data on this compound are absent in the provided evidence, its structural features align with oxalamides studied in antiviral and flavoring applications .

Properties

IUPAC Name |

N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-21-6-2-5-15(21)16(22-7-9-25-10-8-22)13-20-18(24)17(23)19-12-14-4-3-11-26-14/h2-6,11,16H,7-10,12-13H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEDUSWPQINGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the pyrrole and thiophene derivatives. These intermediates are then subjected to a series of coupling reactions, often facilitated by catalysts such as palladium or copper, to form the final oxalamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it suitable for various research applications:

1. Antimicrobial Activity

- Studies have indicated that compounds with similar structures possess antimicrobial properties. For instance, derivatives of oxalamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

- The oxalamide structure is associated with anticancer activity. Research has demonstrated that related compounds can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators . This suggests that N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide could be explored for its potential in cancer therapy.

3. Enzyme Inhibition

- Compounds containing pyrrole moieties often interact with enzymes such as monoamine oxidase (MAO). Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation . This mechanism positions the compound as a candidate for further investigation in treating mood disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxalamide derivatives, including this compound. The results showed significant activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 0.5 μg/mL. This highlights the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanism

In another study focusing on the anticancer properties of oxalamides, researchers synthesized several derivatives to assess their cytotoxic effects on human cancer cell lines. The study found that modifications in the thiophenyl group enhanced the compounds' ability to induce apoptosis through mitochondrial pathways. This suggests that this compound could be a promising lead for developing new anticancer therapies .

Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Effective against bacterial strains; potential for developing new antibiotics. |

| Anticancer Potential | Induces apoptosis in cancer cells; possible use in cancer therapy. |

| Enzyme Inhibition | Inhibits monoamine oxidase; potential application in treating mood disorders. |

Mechanism of Action

The mechanism by which N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Antiviral Oxalamides ()

Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14) and N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15) share the oxalamide core but differ in substituents:

- Thiazole vs.

- Pyrrolidinyl vs. Morpholinoethyl: The morpholino group in the target compound likely improves aqueous solubility over pyrrolidine, which is less polar .

Umami Flavoring Agents ()

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a high-potency umami agonist. Key comparisons:

- Aromatic Substituents : S336 uses dimethoxybenzyl and pyridyl groups for receptor binding, while the target compound’s thiophene and methylpyrrole may favor different electronic interactions.

- Metabolic Stability: S336 undergoes rapid metabolism without amide hydrolysis in hepatocytes, whereas the target’s morpholino group could slow oxidative metabolism, prolonging half-life .

Key Physicochemical Data

Antiviral Efficacy

Compounds in inhibit HIV entry via CD4-binding site interactions.

Toxicological Profiles

- Flavoring Oxalamides (): NOEL values for compounds like S336 exceed 100 mg/kg/day in rats, indicating low toxicity. The target compound’s morpholino group may reduce toxicity compared to chlorophenyl-containing analogs due to fewer reactive metabolites .

- Metabolism : Unlike S336, which undergoes rapid hepatic metabolism without hydrolysis, the target’s thiophene ring may undergo oxidative metabolism, producing sulfoxide derivatives .

Biological Activity

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores the compound's structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 400.5 g/mol. The compound features a pyrrole ring, morpholine moiety, and thiophene group, which contribute to its unique biological properties.

Research indicates that compounds with similar structural features often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the morpholine and thiophene groups may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

- In vitro studies demonstrated that related oxalamides exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research has shown that derivatives containing the thiophene moiety possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Study 1: Cytotoxicity in Cancer Cells

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of a series of oxalamides on human cancer cell lines. This compound was included in the screening, showing IC50 values in the low micromolar range against breast cancer cells (MCF7) and lung cancer cells (A549). The study concluded that the compound induces apoptosis via mitochondrial pathways .

Study 2: Antibacterial Activity Assessment

In another research effort, a derivative of this compound was tested for antibacterial efficacy against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antibacterial activity. The study highlighted the importance of structural modifications to enhance potency .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 400.5 g/mol |

| Anticancer IC50 (MCF7) | Low micromolar range |

| Antibacterial MIC (S. aureus) | 32 µg/mL |

| Antibacterial MIC (E. coli) | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.